TCO-PEG3-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

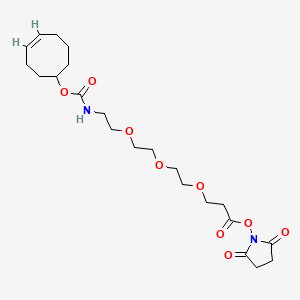

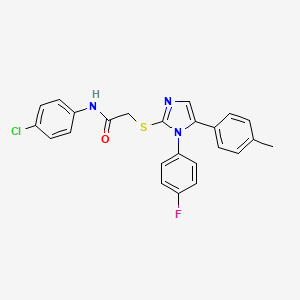

TCO-PEG3-NHS ester is a PEG linker containing a TCO moiety and a NHS ester . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .

Synthesis Analysis

TCO-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular formula of TCO-PEG3-NHS ester is C22H34N2O9 . It has a molecular weight of 470.5 g/mol .Chemical Reactions Analysis

TCO-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

TCO-PEG3-NHS ester has a molecular weight of 470.5 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications

Bioconjugation

TCO-PEG3-NHS ester is widely used in bioconjugation processes. The NHS ester moiety reacts with primary amines on proteins or antibodies, forming stable amide bonds. This reaction is pivotal for attaching the TCO moiety to biomolecules, enabling subsequent bioorthogonal ligation with tetrazine-modified entities .

Drug Delivery Systems

In the realm of drug delivery , TCO-PEG3-NHS ester can be utilized to modify drug molecules or construct drug carriers. The PEG spacer enhances solubility and biocompatibility, while the TCO group allows for site-specific attachment or release of therapeutic agents through click chemistry .

Diagnostic Imaging

For diagnostic imaging , TCO-PEG3-NHS ester can conjugate imaging agents to targeting molecules. The rapid click reaction with tetrazines is particularly useful in live-cell or in vivo imaging, providing a means to track the distribution and accumulation of contrast agents .

Surface Modification

The compound is instrumental in surface modification of materials like nanoparticles or microarrays. The PEG3 spacer reduces steric hindrance, facilitating the presentation of the TCO group on surfaces for further functionalization or binding studies .

Therapeutic Agent Development

In therapeutic agent development , TCO-PEG3-NHS ester aids in the synthesis of prodrugs or the construction of drug conjugates. The TCO moiety can be used to trigger drug release in response to specific stimuli or to target the drug to certain biological markers .

Protein Engineering

Protein engineering: benefits from TCO-PEG3-NHS ester by enabling the introduction of TCO groups into proteins. This modification can be used to study protein interactions, dynamics, and structures through subsequent click chemistry-based labeling .

Biomaterials Research

In biomaterials research , the compound is used to create hydrogels or other polymeric structures with clickable TCO groups. These materials can then be cross-linked or modified post-polymerization to introduce additional functionalities .

Cell and Tissue Labeling

Lastly, TCO-PEG3-NHS ester is employed in cell and tissue labeling . By conjugating the TCO moiety to biomolecules that target specific cell types or tissues, researchers can label and visualize biological processes without interfering with normal function .

Future Directions

TCO-PEG3-NHS ester is a promising reagent for research purposes . It can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety . This opens up possibilities for its use in various research fields, including the development of new drugs and therapies .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWLRIVXKTLNU-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCO-PEG3-NHS ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)

![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)